molecular formula C64H115N11O14 B160400 Oxeclosporin CAS No. 135548-15-1

Oxeclosporin

Cat. No. B160400
M. Wt: 1262.7 g/mol
InChI Key: XZDDMPMZGYEESG-VNHFGJPGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxeclosporin is a synthetic peptide with the molecular formula C64H115N11O14 . It’s a hydroxyethyl derivative of serine (8)-cyclosporine . It was initially developed by Novartis Pharma AG for its immunosuppressant properties .


Molecular Structure Analysis

Oxeclosporin has an average mass of 1262.663 Da and a monoisotopic mass of 1261.862549 Da . It has 11 of 12 defined stereocentres . The structure of Oxeclosporin is complex, with multiple functional groups and chiral centers .

Scientific Research Applications

Oxeclosporin in Medicinal Chemistry

Oxeclosporin, a type of oxime, has shown significant applications in medicinal chemistry. Oximes are crucial in treating organophosphate poisoning, with pralidoxime being a notable FDA-approved drug. In antibiotics, oxime-based cephalosporins like cefuroxime and ceftizoxime have emerged as effective against both Gram-positive and Gram-negative pathogens, highlighting oximes' versatility in drug development (Dhuguru, Zviagin, & Skouta, 2022).

Oxeclosporin in Antibiotic Resistance

The emergence of OXA-48-like carbapenem-hydrolysing class D β-lactamases in enterobacterial species presents a growing concern in antibiotic resistance. These enzymes, including various OXA-48-like variants, confer resistance to penicillins and some carbapenems, posing a challenge in treating bacterial infections. Notably, the bla(OXA-48)-type genes are plasmid-borne, contributing to their rapid spread and the need for efficient detection and control measures (Poirel, Potron, & Nordmann, 2012).

properties

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-12-(2-hydroxyethoxymethyl)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H115N11O14/c1-24-26-27-42(15)54(78)53-58(82)66-44(25-2)59(83)69(17)34-50(77)70(18)46(30-36(3)4)57(81)68-51(40(11)12)63(87)71(19)47(31-37(5)6)56(80)65-43(16)55(79)67-45(35-89-29-28-76)60(84)72(20)48(32-38(7)8)61(85)73(21)49(33-39(9)10)62(86)74(22)52(41(13)14)64(88)75(53)23/h24,26,36-49,51-54,76,78H,25,27-35H2,1-23H3,(H,65,80)(H,66,82)(H,67,79)(H,68,81)/b26-24+/t42-,43+,44+,45-,46+,47+,48+,49+,51+,52+,53+,54-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDDMPMZGYEESG-VNHFGJPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)COCCO)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)COCCO)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H115N11O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873121
Record name SDZ-IMM 125
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1262.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxeclosporin

CAS RN

135548-15-1
Record name Oxeclosporin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135548151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SDZ-IMM 125
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXECLOSPORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7988D03JM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxeclosporin
Reactant of Route 2
Oxeclosporin
Reactant of Route 3
Oxeclosporin
Reactant of Route 4
Oxeclosporin
Reactant of Route 5
Oxeclosporin
Reactant of Route 6
Oxeclosporin

Citations

For This Compound
5
Citations
JW Eckstein, J Fung - Expert opinion on investigational drugs, 2003 - Taylor & Francis
The disease management of asthma – in particular severe and steroid-resistant asthma – remains a real and daily challenge in the clinic. Cyclosporin A has been a mainstay of …
Number of citations: 23 www.tandfonline.com
TT Hansel, MJ Leckie, SA Bryan… - Expert Opinion on …, 2000 - Taylor & Francis
… Inhaled FK-506 (tacrolimus, Fukuda) and an inhaled cyclosporin (IMM 125, oxeclosporin, Novartis) may permit these drugs to be effective in the lung yet minimise systemic immuno…
Number of citations: 0 www.tandfonline.com
PJ Barnes - Current Allergy and Asthma Reports, 2001 - search.proquest.com
… Inhaled tacrolimus (FK506; Fujisawa) and an inhaled cyclosporin (IMM 125, oxeclosporin; Novartis) may permit these drugs to be effective in the lung while minimizing systemic immuno…
Number of citations: 0 search.proquest.com
AK Ghose, VN Viswanadhan… - Journal of combinatorial …, 1999 - ACS Publications
The discovery of various protein/receptor targets from genomic research is expanding rapidly. Along with the automation of organic synthesis and biochemical screening, this is bringing …
Number of citations: 698 pubs.acs.org
PJ Barnes, IW Rodger, NC Thomson - Asthma, 1998 - Elsevier
Publisher Summary Many different therapeutic approaches to the treatment of asthma may be possible, yet there have been few new drugs that have reached the clinic. β 2 -agonists …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.